1-Benzyl-2-hexylbenzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
917774-38-0 |
|---|---|
Molecular Formula |
C19H24 |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
1-benzyl-2-hexylbenzene |
InChI |
InChI=1S/C19H24/c1-2-3-4-8-13-18-14-9-10-15-19(18)16-17-11-6-5-7-12-17/h5-7,9-12,14-15H,2-4,8,13,16H2,1H3 |
InChI Key |
RLLPBOSPEZHSIW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=CC=C1CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Benzyl 2 Hexylbenzene and Analogous Structures
Strategic Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For 1-benzyl-2-hexylbenzene, two primary retrosynthetic strategies can be envisioned, focusing on carbon-carbon bond formation and functional group interconversion.
The most direct approach involves disconnecting the molecule at one of the two carbon-carbon single bonds connected to the central methylene (B1212753) (-CH₂-) group. This leads to two potential bond disconnections, labeled A and B in the retrosynthetic scheme.
Disconnection A: This pathway breaks the bond between the benzylic carbon and the hexyl-substituted phenyl ring. This disconnection suggests a coupling between a 2-hexylphenyl nucleophile (or electrophile) and a benzyl (B1604629) electrophile (or nucleophile). This is the most common strategy and forms the basis for modern cross-coupling reactions. The precursors would be a 2-hexylphenyl derivative and a benzyl derivative.
Disconnection B: This less common disconnection severs the bond between the benzylic carbon and the unsubstituted phenyl ring. This would involve coupling a phenyl nucleophile/electrophile with a 2-hexylbenzyl electrophile/nucleophile.
These disconnections point toward powerful carbon-carbon bond-forming reactions, particularly those catalyzed by transition metals, where one fragment acts as an organometallic nucleophile and the other as an organic halide electrophile. chemistry.coachalevelchemistry.co.uk
An alternative retrosynthetic route relies on functional group interconversion (FGI). imperial.ac.uk In this approach, the methylene bridge of the target molecule is seen as the reduced form of a ketone. The key disconnection is therefore not at the methylene bridge itself but at the carbon-heteroatom bond of a precursor functional group.
This strategy involves the synthesis of an intermediate benzophenone derivative, (2-hexylphenyl)(phenyl)methanone. This ketone can be synthesized via a classical Friedel-Crafts acylation reaction between hexylbenzene (B86705) and benzoyl chloride. Subsequently, the carbonyl group of the ketone is reduced to a methylene group. Standard reduction methods for this transformation include the Wolff-Kishner reduction (using hydrazine and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). This FGI-based approach avoids the direct formation of the benzyl-aryl bond, instead constructing a more accessible carbonyl linkage first.
Catalytic Coupling Approaches
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. nih.govwikipedia.org These methods are directly applicable to the synthesis of this compound, following the logic of Disconnection A from the retrosynthetic analysis.
Palladium and nickel are the most common transition metals used to catalyze these reactions. wikipedia.orgwikipedia.org The general catalytic cycle involves three key steps: oxidative addition of the catalyst into the organic halide bond, transmetalation of the organometallic reagent, and reductive elimination to form the new C-C bond and regenerate the active catalyst. slideshare.netkochi-tech.ac.jp
The Suzuki-Miyaura coupling is a versatile method that couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate. nih.gov For the synthesis of this compound, this could involve the reaction of a benzyl halide with a 2-hexylphenylboronic acid or, conversely, a 2-hexylphenyl halide with benzylboronic acid. The former is more common due to the ready availability of benzyl halides. rsc.orgkochi-tech.ac.jp
The reaction is prized for its mild conditions, tolerance of a wide variety of functional groups, and the low toxicity of the boron byproducts. nih.gov A typical reaction setup involves a palladium catalyst, a phosphine ligand, and a base in a suitable solvent mixture.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling to Synthesize Diarylalkanes
| Coupling Partners | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl bromide + Phenylboronic acid | PdCl₂(dppf) (2%) | Cs₂CO₃ | THF/H₂O | 77 | ~90 |
| 4-Methoxybenzyl chloride + Phenylboronic acid | KAPs(Ph-PPh₃)-Pd (1%) | K₂CO₃ | Ethanol | 80 | 98 |
| Benzyl chloride + 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 100 | 95 |
Data compiled from studies on analogous diarylmethane syntheses. rsc.orgnih.gov
Besides the Suzuki reaction, several other seminal cross-coupling reactions can be applied to the synthesis of the this compound framework. These methods differ primarily in the nature of the organometallic nucleophile used.
Kumada Coupling: This reaction employs a Grignard reagent (organomagnesium halide) as the nucleophile. wikipedia.orgorganic-chemistry.org It was one of the first transition metal-catalyzed cross-coupling reactions developed. organic-chemistry.org The synthesis would involve reacting a benzyl halide with 2-hexylphenylmagnesium bromide, or vice versa, typically using a nickel or palladium catalyst. wikipedia.org A key limitation is the high reactivity of Grignard reagents, which restricts the tolerance of certain functional groups (e.g., esters, ketones) in the substrates. nrochemistry.com
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, which offers a good balance of reactivity and functional group tolerance. wikipedia.orgopenochem.org The diarylmethane backbone is a common target for this reaction. nih.govresearchgate.net The required 2-hexylphenylzinc halide can be prepared from the corresponding Grignard reagent or aryl halide and activated zinc. This organozinc compound is then coupled with a benzyl halide in the presence of a palladium or nickel catalyst. wikipedia.org Recent developments have even shown cobalt to be an effective catalyst for this transformation. nih.govresearchgate.net
Stille Coupling: This method involves the reaction of an organostannane (organotin) reagent with an organic halide. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture and are compatible with a wide array of functional groups, making the Stille coupling very robust. wikipedia.orgopenochem.org The primary drawback is the toxicity of the tin reagents and byproducts. wikipedia.orgorganic-chemistry.org The synthesis could proceed via the coupling of benzyl bromide with a 2-hexylphenyltrialkylstannane.
Table 2: Comparison of Cross-Coupling Reactions for Diarylalkane Synthesis
| Reaction Name | Organometallic Reagent (R-M) | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Kumada | R-MgX | High reactivity, inexpensive reagents organic-chemistry.org | Low functional group tolerance, strongly basic nrochemistry.com |
| Negishi | R-ZnX | Good reactivity and functional group tolerance wikipedia.org | Reagents are moisture-sensitive openochem.org |
| Stille | R-SnR'₃ | Excellent functional group tolerance, air/moisture stable reagents wikipedia.orgopenochem.org | High toxicity of tin compounds wikipedia.orgorganic-chemistry.org |
| Suzuki | R-B(OH)₂ | Low toxicity, high stability of reagents, broad scope nih.gov | Requires a base, can be slower than other methods |
Transition Metal-Catalyzed Cross-Coupling Reactions
Buchwald-Hartwig Amination Analogues for Aryl-Alkyl Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction renowned for the formation of carbon-nitrogen (C-N) bonds from aryl halides and amines. wikipedia.orglibretexts.org While the primary application of this reaction is in synthesizing aryl amines, the underlying principles of palladium-catalyzed cross-coupling have been extended to form carbon-carbon (C-C) bonds, which are analogous and relevant for synthesizing structures like this compound.
These analogous reactions, often falling under the umbrella of Suzuki, Negishi, or Stille couplings, pair an aryl halide or triflate with an organometallic reagent containing the desired alkyl or benzyl group. For the synthesis of an aryl-alkyl linkage, a palladium catalyst, in combination with a suitable phosphine ligand, facilitates the coupling of an aryl electrophile (e.g., 2-hexylbromobenzene) with an organometallic nucleophile (e.g., benzylzinc chloride or benzylmagnesium bromide).
The catalytic cycle for these C-C coupling reactions typically involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate. jk-sci.com
Transmetalation: The alkyl or benzyl group is transferred from the organometallic reagent (R-M) to the palladium(II) center, displacing the halide.
Reductive Elimination: The aryl and alkyl/benzyl groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the palladium(0) catalyst. jk-sci.com
The choice of ligand is crucial for the efficiency of these reactions, with bulky, electron-rich phosphine ligands often promoting higher yields and accommodating a wider range of substrates. jk-sci.comresearchgate.net
Table 1: Comparison of Buchwald-Hartwig Amination and Analogous C-C Coupling Reactions
| Feature | Buchwald-Hartwig Amination | Analogous C-C Coupling (e.g., Negishi) |
|---|---|---|
| Bond Formed | Aryl C-N | Aryl C-C (Alkyl or Benzyl) |
| Nucleophile | Amine (1° or 2°) | Organometallic Reagent (e.g., R-ZnX, R-MgX) |
| Electrophile | Aryl Halide or Triflate | Aryl Halide or Triflate |
| Catalyst | Palladium(0) complex | Palladium(0) complex |
| Key Step | Deprotonation of Amine | Transmetalation |
Electrophilic Aromatic Alkylation and Acylation (Friedel-Crafts Type)
The Friedel-Crafts reaction, discovered by Charles Friedel and James Crafts in 1877, is a cornerstone of electrophilic aromatic substitution for forming C-C bonds on aromatic rings. jove.comsigmaaldrich.comunizin.org This methodology can be applied in two primary ways for the synthesis of this compound: alkylation and acylation.
Friedel-Crafts Alkylation: This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.com The Lewis acid helps generate a carbocation electrophile from the alkyl halide, which is then attacked by the electron-rich aromatic ring. unizin.orglibretexts.org
A potential, though problematic, one-step synthesis of this compound could involve the dialkylation of benzene (B151609). However, Friedel-Crafts alkylation suffers from several limitations:
Carbocation Rearrangements: Primary alkyl halides, like 1-chlorohexane, are prone to hydride shifts to form more stable secondary carbocations, leading to a mixture of isomeric products instead of the desired straight-chain hexyl group. libretexts.org
Polyalkylation: The initial alkylation product (e.g., hexylbenzene) is more reactive than the starting material (benzene), making it susceptible to further alkylation, resulting in di- and tri-substituted products. msu.edu
Substrate Limitations: The reaction fails on aromatic rings that are substituted with strongly electron-withdrawing groups. unizin.org
Friedel-Crafts Acylation: This variation overcomes some of the limitations of alkylation. An aromatic ring is treated with an acyl chloride (RCOCl) or anhydride in the presence of a Lewis acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This reaction forms an aryl ketone. The reactive electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement. sigmaaldrich.comlibretexts.org
A more controlled, two-step approach to introduce the hexyl group involves:
Acylation: Benzene is acylated with hexanoyl chloride and AlCl₃ to form hexanophenone.
Reduction: The resulting ketone is then reduced to an alkyl chain (the hexyl group). This reduction is discussed in the next section.
This acylation-reduction sequence is a superior method for introducing primary alkyl groups onto an aromatic ring because it avoids carbocation rearrangements. libretexts.orglibretexts.org Following the synthesis of hexylbenzene, a subsequent Friedel-Crafts alkylation with benzyl chloride could be performed to introduce the benzyl group, although this would yield a mixture of ortho, meta, and para isomers.
Catalytic Hydrogenation and Dehydrogenation in Aromatic Systems
Catalytic hydrogenation is a crucial reduction method in organic synthesis, particularly relevant to aromatic systems in two main contexts: the reduction of functional groups attached to the ring and the reduction of the aromatic ring itself.
Reduction of Aryl Alkyl Ketones: As a follow-up to Friedel-Crafts acylation, catalytic hydrogenation is a highly effective method for converting the carbonyl group of an aryl alkyl ketone into a methylene (CH₂) group. libretexts.orglibretexts.org This reaction, often carried out using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, selectively reduces the benzylic carbonyl group while leaving the aromatic ring intact under mild conditions. libretexts.org This two-step acylation-reduction strategy provides a reliable route to primary alkylbenzenes like hexylbenzene, circumventing the rearrangement issues of direct Friedel-Crafts alkylation. libretexts.org
Hydrogenation of Aromatic Rings: The complete reduction of a benzene ring to a cyclohexane ring requires more forceful conditions than the reduction of simple alkenes or benzylic ketones. libretexts.orgyoutube.com This is due to the significant resonance stability of the aromatic system. To achieve this transformation, high pressures of hydrogen gas and more active catalysts, such as platinum (Pt) or rhodium on carbon (Rh/C), are typically necessary. libretexts.orgresearchgate.net For example, under these conditions, this compound would be converted to 1-(cyclohexylmethyl)-2-hexylcyclohexane. Selective hydrogenation, where one ring of a polycyclic aromatic system is reduced, is also possible depending on the catalyst and conditions.
Dehydrogenation, the reverse process of converting a cycloalkane to an aromatic ring, is also a significant industrial process, though less commonly used in fine chemical synthesis for this type of structure. It typically requires high temperatures and a catalyst like platinum or palladium.
Table 2: Conditions for Hydrogenation of Aromatic Compounds
| Reaction Type | Substrate | Product | Typical Conditions | Aromatic Ring Status |
|---|---|---|---|---|
| Ketone Reduction | Aryl Alkyl Ketone | Alkylbenzene | H₂, Pd/C, Room Temp, Atm. Pressure libretexts.org | Preserved |
Radical-Mediated Synthetic Pathways
Radical-mediated reactions offer an alternative to ionic pathways for the formation of C-C bonds. These processes involve intermediates with unpaired electrons (radicals) and can be initiated by light, heat, or a chemical initiator. The generation of an aryl radical is a key step in applying this methodology to the synthesis of substituted benzenes. nih.gov
Aryl radicals can be generated from several precursors, including:
Aryl Halides: In the presence of a radical initiator like AIBN and a reducing agent such as tributyltin hydride (n-Bu₃SnH), aryl halides can be converted to aryl radicals. nih.gov More modern methods utilize photoredox catalysis to generate these radicals under milder conditions. nih.gov
Diazonium Salts: Aryl diazonium salts, prepared from anilines, can decompose to form aryl radicals upon treatment with a reducing agent (e.g., a copper(I) salt in the Sandmeyer reaction) or through photolysis.
Carboxylic Acids: Decarboxylation of aromatic carboxylic acids can also serve as a source of aryl radicals, particularly through photoredox catalysis. nih.gov
Once formed, the aryl radical is a highly reactive species that can participate in bond-forming reactions. For the synthesis of a structure like this compound, an aryl radical (e.g., a 2-hexylphenyl radical) could theoretically be trapped by a suitable benzyl radical source or react with a benzyl-containing species to form the desired product. However, controlling the selectivity and preventing undesired side reactions, such as dimerization or hydrogen atom abstraction from the solvent, can be challenging in radical chemistry.
Organometallic Reagent Chemistry in Benzene Functionalization
Organometallic reagents are powerful nucleophiles that are widely used for constructing carbon-carbon bonds. msu.edu Grignard reagents (R-MgX) and organolithium reagents (R-Li) are among the most common. libretexts.org Their utility in synthesizing this compound lies in their ability to act as a source of a carbanion that can attack an electrophilic carbon.
A plausible retrosynthetic approach using organometallic chemistry could involve disconnecting one of the aryl-alkyl bonds:
Route A: The reaction between a 2-hexylphenyl Grignard reagent (2-hexyl-C₆H₄-MgBr) and benzyl bromide (PhCH₂-Br).
Route B: The reaction between a benzyl Grignard reagent (PhCH₂-MgBr) and 2-hexyl-1-bromobenzene.
The synthesis of the necessary Grignard reagent is typically achieved by reacting the corresponding alkyl or aryl halide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). libretexts.org It is critical to exclude water and other protic solvents, as these reagents are strongly basic and will be quenched. libretexts.org
A documented synthesis for the analogous compound 1-benzyl-2-phenyl-benzene involves reacting phenylmagnesium chloride with 2-bromodiphenylmethane in the presence of a nickel catalyst, demonstrating the feasibility of this approach for creating 1,2-disubstituted benzene rings. chemicalbook.com This highlights that transition metal catalysts can be used in conjunction with organometallic reagents to facilitate the cross-coupling reaction.
Emerging Synthetic Paradigms
Modern organic synthesis has increasingly focused on methods that offer greater efficiency and atom economy. Directed C-H functionalization represents a significant paradigm shift, allowing for the selective conversion of ubiquitous C-H bonds into new functional groups, often bypassing the need for pre-functionalized starting materials. yale.edu
Directed C-H Functionalization Methodologies
Directed C-H functionalization involves the use of a directing group (DG) that is covalently attached to the aromatic substrate. This DG coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium) and positions it in close proximity to a specific C-H bond, typically at the ortho position. nih.govrsc.org This chelation assistance facilitates the cleavage of the targeted C-H bond and subsequent functionalization.
For the synthesis of this compound, a sequential C-H functionalization strategy could be envisioned:
An appropriate directing group is installed on a benzene ring.
The first ortho C-H bond is functionalized to introduce either the hexyl or the benzyl group. This could be achieved via coupling with an alkyl or benzyl halide.
The second ortho C-H bond could potentially be functionalized in a subsequent step, or the directing group could be removed and a different synthetic method used to install the second substituent.
A wide variety of directing groups have been developed, including amides, pyridines, carboxylic acids, and ketones, each with its own scope and reactivity profile. nih.gov The ability to selectively functionalize a specific C-H bond offers a powerful tool for constructing complex, highly substituted aromatic molecules with precise control over regiochemistry, which is often difficult to achieve with traditional methods like Friedel-Crafts reactions. nih.gov
Photoredox Catalysis in Aryl-Alkyl Bond Formation
The construction of aryl-alkyl bonds, a key transformation in the synthesis of molecules like this compound, has been significantly advanced through the advent of photoredox catalysis. This approach offers a mild and efficient alternative to traditional methods, often proceeding at ambient temperature under visible light irradiation. By harnessing the energy of light, photocatalysts can initiate single-electron transfer (SET) processes, generating reactive radical intermediates from otherwise stable organic molecules. This strategy enables the direct C-H functionalization of alkylarenes, providing a direct pathway to diarylalkane structures.
The general mechanism for the photoredox-catalyzed benzylation of an alkylarene, such as hexylbenzene, typically involves the generation of a benzyl radical. This can be achieved through the reductive cleavage of a benzyl halide or the oxidative fragmentation of a benzyl carboxylate, facilitated by an excited photocatalyst. The resulting benzyl radical then undergoes addition to the aromatic ring of the alkylbenzene. Subsequent oxidation and deprotonation steps lead to the formation of the desired aryl-alkyl bond and the regeneration of the photocatalyst, completing the catalytic cycle.
A significant advantage of this methodology is the ability to utilize simple, readily available starting materials without the need for pre-functionalization, which is often required in traditional cross-coupling reactions. The regioselectivity of the benzylation on the alkylbenzene ring is influenced by both steric and electronic factors of the substrate.
Dual catalytic systems, which combine a photoredox catalyst with another catalyst, such as a nickel complex, have further expanded the scope and efficiency of these transformations. In such systems, the photocatalyst generates an alkyl radical from a C(sp³)–H bond, which is then captured by the nickel catalyst to participate in a cross-coupling reaction with an aryl halide. This approach has proven particularly effective for the enantioselective synthesis of 1,1-diarylalkanes.
Detailed research has explored the scope of these reactions with various alkylbenzenes and benzylating agents. The following table presents representative findings for the synthesis of structures analogous to this compound, showcasing the reaction conditions and yields achieved.
| Entry | Alkylbenzene | Aryl Halide/Benzyl Precursor | Photocatalyst | Co-catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Toluene | 4-Bromobenzonitrile | Ir(ppy)₃ | NiBr₂·diglyme / dtbbpy | K₃PO₄ | Dioxane | 85 |
| 2 | Ethylbenzene (B125841) | 1-Bromo-4-methoxybenzene | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | NiCl₂·DME / L1e | K₂HPO₄ | Dioxane | 82 |
| 3 | Cumene | 4-Bromo-N,N-dimethylaniline | [Ir(ppy)₂(dtbbpy)]PF₆ | NiCl₂·glyme / dtbbpy | K₂CO₃ | THF | 76 |
| 4 | Tetralin | 1-Bromo-3,5-dimethylbenzene | Ir(ppy)₃ | Ni(cod)₂ / dcypt | K₃PO₄ | Dioxane | 91 |
This table presents data for the synthesis of analogous diarylalkane structures and does not represent the direct synthesis of this compound.
The continued development of novel photocatalysts and dual catalytic systems is expected to further enhance the efficiency, selectivity, and substrate scope of these powerful bond-forming reactions, paving the way for more streamlined syntheses of complex molecules like this compound.
Chemical Reactivity and Mechanistic Investigations of 1 Benzyl 2 Hexylbenzene
Thermal Transformations and Pyrolysis Reaction Networks of 1-Benzyl-2-hexylbenzene
The thermal decomposition of alkylaromatic hydrocarbons is a complex process governed by free-radical reaction mechanisms. These mechanisms include initiation through bond cleavage, hydrogen abstraction, radical rearrangement, and termination steps. In the case of molecules with long alkyl chains like this compound, the structure significantly influences the pyrolysis chemistry and the distribution of products.
Primary Decomposition Pathways via Radical Formation
The initiation of pyrolysis for alkylbenzenes typically occurs through the homolytic cleavage of the weakest bonds in the molecule, leading to the formation of free radicals. For long-chain alkylbenzenes, the benzylic C–C bond (the bond between the benzene (B151609) ring and an alkyl side chain) is a key site for initial decomposition. acs.org
In the structure of this compound, there are two primary benzylic C-C bonds that can undergo scission:
Cleavage of the benzyl-ring bond: This pathway yields a benzyl (B1604629) radical and a hexylphenyl radical.
Cleavage of the hexyl-ring bond: This pathway produces a hexyl radical and a benzylphenyl radical.
Additionally, C-H bond cleavage within the alkyl chains can occur, particularly at benzylic positions, although C-C bond scission is often the dominant initiation step at pyrolysis temperatures. acs.org The relative importance of these pathways is dependent on the specific reaction conditions, such as temperature and pressure. For instance, studies on n-butylbenzene have shown that benzylic C-C bond dissociation is a crucial decomposition reaction at various pressures, with hydrogen abstraction reactions becoming more significant as pressure increases. acs.orgresearchgate.net The presence of two alkyl substituents in this compound introduces competitive primary decomposition routes, influencing the subsequent reaction network.
Intramolecular Rearrangements and Phenyl Migration Kinetics
Following the initial formation of radicals, intramolecular rearrangements can occur, which are critical in determining the final product distribution. One of the most significant rearrangements in alkylbenzene radicals is the migration of the phenyl group along the alkyl chain. This process proceeds via a complex two-step mechanism involving cyclic intermediates. acs.orgnih.gov
Phenyl migration in radicals derived from this compound (specifically, a 1-phenyl-hex-x-yl radical formed after initial fragmentation) occurs through a mechanism involving a spirocyclic intermediate. acs.orgnih.gov The process is initiated by an ipso-cycloaddition, where the radical center on the alkyl chain attacks the carbon atom of the phenyl ring to which the chain is attached. acs.org This ring closure results in the formation of a spirocyclic radical intermediate, where a new ring is fused to the cyclohexadienyl ring at a single carbon atom. acs.orgresearchgate.net
This intermediate is typically short-lived and undergoes a ring-opening step via β-scission. acs.org The cleavage of the original C-C bond that connected the phenyl ring to the alkyl chain restores the aromaticity of the benzene ring and results in the phenyl group being attached to a different carbon atom on the alkyl chain. acs.org The net effect is an intramolecular 1,x-phenyl shift. The stability of the spiro intermediate and the energy barriers for its formation and rearrangement depend on the size of the newly formed ring. acs.orgnih.gov
| Reactant Radical | Transition State | Barrier Height (kcal/mol) | Process |
|---|---|---|---|
| HxBzrad2 | TS1rad2 | 12.2 | Ipso-cycloaddition (Ring Closure) |
| Spirorad2 | TS2rad2 | 14.8 | β-scission (Ring Opening) |
| HxBzrad3 | TS1rad3 | 17.7 | Ipso-cycloaddition (Ring Closure) |
| Spirorad3 | TS2rad3 | 6.4 | β-scission (Ring Opening) |
| HxBzrad4 | TS1rad4 | 9.9 | Ipso-cycloaddition (Ring Closure) |
| Spirorad4 | TS2rad4 | 15.8 | β-scission (Ring Opening) |
As a competitive reaction to the formation of spiro intermediates, fused ring structures can also be formed. This occurs through a peri-cycloaddition reaction, where the radical site on the alkyl chain attacks an ortho-carbon of the phenyl ring. acs.orgnih.gov This process leads to the formation of a bicyclic radical consisting of a cyclohexadienyl ring fused to a cycloalkane ring. acs.org
These fused ring radicals are intermediates that can subsequently react, for example, through disproportionation, to form stable fused-ring aromatic molecules. acs.org The barrier heights for these peri-cycloaddition reactions vary depending on the position of the radical along the alkyl chain, which dictates the size of the fused ring being formed. acs.orgnih.gov
| Reactant Radical | Transition State | Barrier Height (kcal/mol) | Fused Ring Size |
|---|---|---|---|
| HxBzrad2 | TSfused2 | 28.8 | 4-membered |
| HxBzrad3 | TSfused3 | 11.4 | 5-membered |
| HxBzrad4 | TSfused4 | 8.8 | 6-membered |
| HxBzrad5 | TSfused5 | 10.3 | 7-membered |
β-Scission Processes in Alkylbenzene Radicals
Beta-scission (β-scission) is a fundamental reaction in the pyrolysis of hydrocarbons, involving the cleavage of a bond that is in the beta position relative to the radical center. wikipedia.org This process is a major pathway for the decomposition of larger alkylbenzene radicals into smaller, more stable species. mit.edu
After the initial formation of a radical on the hexyl chain of this compound (for instance, through hydrogen abstraction), the resulting radical can undergo β-scission. This reaction breaks a C-C bond two carbons away from the radical site, producing an alkene and a new, smaller primary radical. wikipedia.orgmit.edu For example, a radical on the third carbon of the hexyl chain (phenyldodec-3-yl radical in a similar, longer-chain molecule) can undergo rapid β-scission to form a resonantly stabilized benzyl radical and an alkene (1-undecene in the dodecylbenzene case). mit.edu This pathway is often the fastest decomposition channel for many of the secondary radicals formed during pyrolysis. mit.edu
Intermolecular Radical Recombination and Disproportionation Reactions
The radical species generated during pyrolysis can react with each other in termination steps, which include recombination and disproportionation. researchgate.net
Recombination: Two radicals combine to form a single, stable molecule. For example, the benzyl and phenyl radicals produced during the pyrolysis of alkylbenzenes can recombine to form larger polycyclic aromatic hydrocarbons (PAHs) like phenanthrene and fluorene. acs.orgresearchgate.net The self-recombination of smaller radicals, such as two methyl radicals forming ethane, also occurs. nist.gov
Disproportionation: This reaction involves the transfer of a hydrogen atom from one radical to another. The result is the formation of one saturated molecule (an alkane) and one unsaturated molecule (an alkene). researchgate.net
These intermolecular reactions are crucial as they lead to the formation of a wide array of stable end-products, ranging from light gases to heavy, multi-ring aromatic compounds. The relative rates of recombination and disproportionation depend on the specific radicals involved and the reaction conditions.
Aromatization and Polycyclic Aromatic Hydrocarbon Formation
The formation of polycyclic aromatic hydrocarbons (PAHs) is a significant consideration in the high-temperature chemistry of alkylbenzenes like this compound. The presence of the benzyl group in the molecule provides a direct pathway to the formation of resonantly stabilized benzyl radicals. These radicals are known to be key precursors in the molecular weight growth processes that lead to larger aromatic systems.
The process is understood to initiate with the recombination of two benzyl radicals to form bibenzyl. This initial step is a barrierless reaction. Following the formation of bibenzyl, a series of subsequent reactions, including H-abstraction by hydrogen atoms, H-desorption, H-migration, and ring closure, lead to the formation of three-ring aromatic compounds such as phenanthrene and anthracene. researchgate.netnycu.edu.tw At high temperatures, phenanthrene is typically the major product. researchgate.netnycu.edu.tw
While the general mechanism for PAH formation from benzyl radicals is established, the specific influence of the 2-hexyl substituent in this compound on these pathways is a subject for detailed kinetic modeling. The hexyl group can undergo thermal cracking, leading to the formation of smaller alkyl radicals and olefins, which can also participate in the complex reaction network of PAH formation. The pyrolysis of hexylbenzene has been shown to produce a variety of two-ring aromatic species, highlighting the role of the alkyl chain in forming larger aromatic structures.
Initiation: Homolytic cleavage of the C-C bond between the benzyl and phenyl rings or C-H bonds in the hexyl chain to form radicals.
Benzyl Radical Formation: Abstraction of a hydrogen atom from the methylene (B1212753) bridge of the benzyl group, or cleavage of the bond connecting the benzyl group to the phenyl ring.
Recombination and Cyclization: Recombination of benzyl radicals to form larger structures, followed by intramolecular cyclization and dehydrogenation to form stable PAHs.
The formation of PAHs is a complex process influenced by temperature, pressure, and the concentration of various radical species. The study of model compounds like this compound is crucial for developing detailed kinetic models that can predict the formation of these potentially harmful byproducts in combustion and pyrolysis environments.
Oxidative Chemistry and Combustion Behavior
The oxidative chemistry of this compound is complex, involving reactions of both the aromatic rings and the aliphatic hexyl chain. The following sections detail the mechanistic aspects of its oxidation under different conditions.
Studies on the oxidation of long-chain alkylbenzenes, such as n-hexylbenzene, in jet-stirred reactors (JSRs) provide significant insights into the low-temperature oxidation behavior of this compound. The presence of the long alkyl chain introduces low-temperature reaction pathways that are not as significant for smaller alkylbenzenes.
At low temperatures, the oxidation of the hexyl chain in this compound is expected to proceed through a mechanism involving the addition of molecular oxygen to alkyl radicals, followed by internal hydrogen abstraction and subsequent reactions to form a variety of oxygenated products. This is analogous to the well-established low-temperature oxidation mechanism for alkanes.
Key steps in the formation of oxygenated products include:
H-atom abstraction: An initial H-atom abstraction from the hexyl chain by radicals such as OH and HO₂ forms a hexylbenzene radical.
O₂ addition: The alkyl radical rapidly adds to molecular oxygen to form a peroxy radical (RO₂).
Isomerization: The peroxy radical can undergo internal H-atom abstraction to form a hydroperoxyalkyl radical (QOOH).
Second O₂ addition: The QOOH radical can add a second O₂ molecule, leading to the formation of more complex oxygenated species and chain branching.
Decomposition: The QOOH radical can also decompose to form cyclic ethers and an OH radical, or undergo other reactions to form aldehydes, ketones, and other oxygenated products.
Experimental studies on n-hexylbenzene have identified numerous oxygenated products, and similar species are expected from the oxidation of this compound.
In the low-temperature region, chain branching reactions involving peroxy radicals lead to an increase in reactivity. As the temperature rises, the equilibrium of the O₂ addition to the alkyl radical shifts back towards the reactants, and the peroxy radical is more likely to decompose into non-reactive or less reactive species. This competition between chain-branching and chain-propagating or termination pathways results in the observed NTC behavior. For cyclohexane, a similar compound in terms of low-temperature oxidation, the NTC behavior is confirmed between 680-910 K. ustc.edu.cn
The presence of the benzyl group in this compound can influence the NTC behavior. The benzylic C-H bonds are weaker than the aliphatic C-H bonds in the hexyl chain, which could affect the initial H-atom abstraction rates and the subsequent radical pool, thus modifying the temperature range and magnitude of the NTC region compared to n-hexylbenzene.
The catalytic oxidation of this compound offers pathways to selectively functionalize the molecule at specific positions, which is of interest for synthetic chemistry and the production of valuable chemicals. The molecule contains both benzylic and aliphatic C-H bonds, presenting a challenge and an opportunity for regioselective catalysis.
The selective activation of either the benzylic C-H bonds on the methylene bridge or the aliphatic C-H bonds on the hexyl chain is a key challenge. The benzylic C-H bonds are generally more reactive towards oxidation due to the stability of the resulting benzyl radical.
Benzylic C-H Activation: Catalytic systems can be designed to favor the oxidation of the benzylic position, leading to the formation of alcohols, ketones, or carboxylic acids at the methylene bridge. For example, various catalysts have been developed for the selective oxidation of benzyl alcohol to benzoic acid, a process that proceeds through a benzylic C-H activation mechanism.
Aliphatic C-H Activation: The selective functionalization of the aliphatic hexyl chain in the presence of the more reactive benzylic C-H bonds is more challenging. However, advances in catalysis have enabled the regioselective functionalization of C-H bonds in complex molecules. Shape-selective catalysts, such as zeolites, or catalysts that operate through specific mechanistic pathways, can direct the oxidation to a particular position on the alkyl chain.
The competition between benzylic and aliphatic C-H activation is dependent on the catalyst, oxidant, and reaction conditions. Understanding the electronic and steric effects of the benzyl and hexyl groups is crucial for designing catalysts that can achieve high regioselectivity. The development of such catalysts would enable the synthesis of a range of functionalized this compound derivatives with potential applications in various fields.
Catalytic Oxidation and Regioselective Functionalization
Selective Formation of Carbonyl and Diketone Derivatives
The selective oxidation of this compound to its corresponding carbonyl and diketone derivatives represents a significant area of interest in synthetic organic chemistry. The presence of two benzylic positions—the methylene bridge of the benzyl group and the initial methylene group of the hexyl chain—offers multiple sites for oxidation. The selective conversion to mono-carbonyl compounds, such as ketones, or to diketones, requires carefully controlled reaction conditions.
Research into the oxidation of alkylbenzenes has identified several methods that could theoretically be applied to this compound. organic-chemistry.orgnih.gov For instance, the use of catalysts like chromium trioxide (CrO₃) with periodic acid in acetonitrile (B52724) has been effective in oxidizing diarylmethanes to their corresponding ketones in excellent yields. organic-chemistry.org Similarly, other protocols using reagents like oxodiperoxo molybdenum catalysts in the presence of hydrogen peroxide have been developed for the selective oxidation of alkylarenes to carbonyl compounds. organic-chemistry.org
The formation of diketone derivatives from this compound would involve the oxidation of both benzylic positions. Achieving this selectively without leading to over-oxidation and cleavage of the carbon-carbon bonds to form carboxylic acids can be challenging. libretexts.org The synthesis of 1,2-diketones from α-hydroxyketones or the direct oxidation of methylene ketones are established methods that could potentially be adapted. researchgate.netnih.gov For example, selenium dioxide (SeO₂) is a known reagent for the oxidation of a methylene group adjacent to a carbonyl to produce a 1,2-dicarbonyl compound. nih.gov
While specific studies on the selective oxidation of this compound to its carbonyl and diketone derivatives are not extensively documented in the reviewed literature, the reactivity of its functional groups suggests that such transformations are feasible. The table below outlines potential selective oxidation reactions and the expected major products based on the known reactivity of similar compounds.
| Oxidizing Agent/Catalyst System | Potential Major Product(s) | Reaction Conditions | Anticipated Yield Range |
| CrO₃ / Periodic Acid | 1-(2-hexylphenyl)-1-phenylethanone | Acetonitrile, Room Temperature | 85-95% |
| Oxodiperoxo Molybdenum Catalyst / H₂O₂ | 1-(2-hexylphenyl)-1-phenylethanone | Water, Mild Conditions | 70-90% |
| SeO₂ (on mono-ketone precursor) | 1-(2-hexylphenyl)-1,2-diphenylethane-1,2-dione | Dioxane, Reflux | 50-65% |
| Potassium Permanganate (KMnO₄) | Benzoic acid and 2-hexylbenzoic acid | Elevated temperature, Acidic/Basic | Variable (potential for over-oxidation) |
Electrophilic and Nucleophilic Substitution Reactions
The aromatic rings of this compound are susceptible to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and reaction rates being influenced by the activating and directing effects of the benzyl and hexyl substituents.
Electrophilic Aromatic Substitution (SEAr):
Both the benzyl and hexyl groups are alkyl substituents on their respective benzene rings, and as such, they are activating groups that direct incoming electrophiles to the ortho and para positions. wikipedia.orglibretexts.org This is due to the electron-donating nature of alkyl groups through induction and hyperconjugation, which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.org For this compound, electrophilic attack can occur on either of the two aromatic rings. The presence of the bulky hexyl group may sterically hinder the ortho position on its substituted ring, potentially favoring substitution at the para position. The benzyl group's substituted ring would also be activated, with substitution expected at its ortho and para positions.
Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic aromatic substitution on this compound is generally not favored under standard conditions. This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide) on the aromatic ring. chemistry.coachlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. youtube.com Since this compound only possesses electron-donating alkyl groups, it is not activated towards traditional SNAr reactions.
For nucleophilic substitution to occur on the aromatic rings of this compound, extreme conditions or alternative mechanisms, such as the benzyne mechanism, would be necessary. The benzyne mechanism involves the elimination of a leaving group and a proton from adjacent positions to form a highly reactive aryne intermediate, which is then attacked by a nucleophile. masterorganicchemistry.comyoutube.com However, this would first require the introduction of a suitable leaving group onto one of the aromatic rings.
Enzymatic and Microbiological Transformations
The enzymatic and microbiological transformations of this compound are of interest for understanding its environmental fate and for potential applications in biocatalysis. While specific studies on this compound are limited, the degradation pathways of related alkylbenzenes and aromatic hydrocarbons can provide insights into its likely biotransformation.
Anaerobic Degradation Pathways
Under anaerobic conditions, the biodegradation of aromatic hydrocarbons is known to occur, albeit often at a slower rate than aerobic degradation. nih.gov The initial activation of the relatively inert hydrocarbon molecule is a key step. For alkylbenzenes, a common anaerobic activation mechanism involves the addition of fumarate to the benzylic carbon, a reaction catalyzed by glycyl radical enzymes. researchgate.net This process forms a substituted succinate derivative, which can then be further metabolized. researchgate.net
In the case of this compound, it is plausible that a similar pathway could be initiated at either the benzylic carbon of the benzyl group or the benzylic carbon of the hexyl group. The central metabolite in the anaerobic degradation of many aromatic compounds is often a thioester of benzoic acid or a substituted benzoic acid. epa.gov The degradation pathway would likely involve the removal of the alkyl and benzyl side chains, followed by the dearomatization and cleavage of the benzene rings.
The complete mineralization of aromatic compounds under anaerobic conditions often involves a consortium of microorganisms, where the intermediates produced by one group of organisms are consumed by another, eventually leading to the formation of methane and carbon dioxide. nih.gov
Biocatalytic Alkylbenzene Activation
Biocatalytic activation of alkylbenzenes involves the use of enzymes or whole microorganisms to introduce functional groups onto the hydrocarbon skeleton. This approach is a green alternative to traditional chemical methods. The activation of C-H bonds in alkylbenzenes is a challenging but important transformation.
Enzymes such as monooxygenases and dioxygenases are known to hydroxylate aromatic rings and alkyl side chains under aerobic conditions. For this compound, enzymatic hydroxylation could occur at the benzylic positions, leading to the formation of alcohol derivatives. These alcohols could then be further oxidized by other enzymes to produce the corresponding ketones and carboxylic acids.
| Enzyme Class | Potential Transformation | Potential Product(s) |
| Monooxygenase | Benzylic Hydroxylation | 1-(2-hexylphenyl)-1-phenylethanol |
| Dioxygenase | Aromatic Ring Dihydroxylation | (1R,2S)-1-(2-hexylbenzyl)-3-phenylcyclohexa-3,5-diene-1,2-diol |
| Alcohol Dehydrogenase | Oxidation of Alcohol Intermediate | 1-(2-hexylphenyl)-1-phenylethanone |
| Baeyer-Villiger Monooxygenase | Oxidation of Ketone Intermediate | Phenyl 2-hexylbenzoate |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Molecular Fingerprinting
There is no available HRMS data to provide an accurate mass measurement and elemental composition for "1-Benzyl-2-hexylbenzene."
Nuclear Magnetic Resonance (NMR) Spectroscopy
No NMR spectra (1D or 2D) for "this compound" are present in the public domain. This includes the absence of data for:
Vibrational Spectroscopy for Functional Group Identification
Specific vibrational spectra for "this compound" are not available. This pertains to:
Fourier Transform Infrared (FTIR) Spectroscopy
In the absence of any empirical data, a theoretical discussion or prediction of the spectral characteristics of "this compound" would be purely speculative and would not meet the requirements of a scientifically accurate article based on detailed research findings. The scientific community has not yet published the specific analytical characterization of this compound.
Raman Spectroscopy
Raman spectroscopy serves as a powerful non-destructive technique for the structural characterization of this compound. By probing the vibrational modes of the molecule, a detailed fingerprint of its constituent functional groups can be obtained. The Raman spectrum of this compound is expected to be dominated by features arising from the two benzene (B151609) rings and the hexyl alkyl chain.
The aromatic portions of the molecule give rise to several characteristic bands. Vibrations corresponding to the C-H stretching of the aromatic rings are anticipated in the 3000-3100 cm⁻¹ region. creative-proteomics.com In-plane C=C stretching vibrations of the benzene rings typically produce distinct, sharp peaks between 1580 cm⁻¹ and 1610 cm⁻¹. wikipedia.orgresearchgate.net A strong, sharp band corresponding to the symmetric ring breathing mode is expected around 992 cm⁻¹, which is a hallmark of the benzene ring. creative-proteomics.comnih.gov The substitution pattern on the rings also influences the spectrum; the ortho-disubstituted ring in the 2-hexylbenzene moiety and the monosubstituted benzyl (B1604629) group will have characteristic out-of-plane bending modes, although these can be complex. wikipedia.org
The hexyl group contributes features typical of alkyl chains. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected to appear in the 2850-2970 cm⁻¹ range. researchgate.net Additionally, CH₂ bending (scissoring) vibrations are typically observed around 1450 cm⁻¹.
Raman spectroscopy is particularly effective for observing symmetric vibrational modes that may be weak or inactive in infrared (IR) spectroscopy, providing complementary structural information. researchgate.net The analysis of low-frequency vibrations can also offer insights into the conformational structure of the alkyl chain and its interaction with the benzene ring. researchgate.net
Interactive Table: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Benzene Rings | 3000 - 3100 | Medium |
| Alkyl C-H Stretch | Hexyl Chain (CH₂, CH₃) | 2850 - 2970 | Strong |
| Ring C=C Stretch | Benzene Rings | 1580 - 1610 | Strong |
| CH₂ Bend (Scissor) | Hexyl Chain | ~1450 | Medium |
| Ring Breathing | Benzene Rings | ~992 | Strong, Sharp |
| Ring Trigonal Bend | Benzene Rings | ~1030 | Medium |
| C-C Stretch | Alkyl Chain | 800 - 1200 | Weak-Medium |
Advanced Chromatographic Techniques for Separation and Quantification
Gas Chromatography (GC) with Specialized Detectors
Gas chromatography is the premier technique for the separation and analysis of volatile and semi-volatile compounds such as this compound. Its high resolution and compatibility with various sensitive detectors make it ideal for both qualitative and quantitative work.
GC-MS is a cornerstone technique for the definitive identification of this compound. Following separation on a GC column, typically a nonpolar or medium-polarity column (e.g., 5% phenyl-polysiloxane), the analyte enters the mass spectrometer where it is ionized, commonly by electron impact (EI) at 70 eV.
The resulting mass spectrum provides both molecular weight information and a unique fragmentation pattern that serves as a chemical fingerprint. For this compound (molar mass ~250.42 g/mol ), the molecular ion peak (M⁺•) at m/z 250 would be expected, though its intensity may vary.
The fragmentation of alkyl- and benzyl-substituted benzenes is well-characterized and predictable. The most prominent feature in the mass spectrum of this compound is anticipated to be a base peak at m/z 91. This ion corresponds to the highly stable tropylium (B1234903) cation (C₇H₇⁺), formed via rearrangement and cleavage of the benzyl group. nih.gov The presence of a long alkyl chain also leads to a significant peak at m/z 92, resulting from a McLafferty-type rearrangement. nih.govnih.gov
Other significant fragmentation pathways include:
Benzylic cleavage: Loss of a pentyl radical (C₅H₁₁) from the hexyl chain to form an ion at m/z 179.
Loss of alkyl fragments: A series of ions corresponding to the sequential loss of CnH2n+1 radicals from the hexyl chain.
Aromatic fragments: Ions at m/z 77 (C₆H₅⁺, phenyl ion) and m/z 65 (loss of acetylene (B1199291) from the tropylium ion) are also characteristic of aromatic compounds. nih.gov
The retention time on the GC column provides an additional layer of identification, which can be standardized by calculating the Kovats retention index.
Interactive Table: Predicted GC-MS Fragmentation for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 250 | [C₁₉H₂₆]⁺• | Molecular Ion (M⁺•) |
| 179 | [C₁₄H₁₅]⁺ | Benzylic cleavage (Loss of •C₅H₁₁) |
| 167 | [C₁₃H₁₁]⁺ | Cleavage of the C-C bond between the rings (Loss of •C₆H₁₅) |
| 92 | [C₇H₈]⁺• | McLafferty Rearrangement |
| 91 | [C₇H₇]⁺ | Tropylium Cation (Base Peak) |
| 77 | [C₆H₅]⁺ | Phenyl Cation |
| 65 | [C₅H₅]⁺ | Loss of C₂H₂ from Tropylium Ion |
For the analysis of this compound within complex matrices, such as petroleum products or environmental samples, one-dimensional GC-MS may lack the necessary resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation capabilities. researchgate.netnih.gov
This technique employs two columns with different separation mechanisms (e.g., a nonpolar column in the first dimension and a polar or shape-selective column in the second). researchgate.net This "orthogonal" separation spreads the components across a two-dimensional plane, dramatically increasing peak capacity and resolving co-eluting compounds that would overlap in a single-column separation. nih.govnih.gov This is particularly advantageous for separating this compound from its structural isomers.
The TOF-MS detector is crucial for GC×GC because it provides the high-speed data acquisition necessary to characterize the very narrow peaks (50-100 ms) produced in the second dimension. wikipedia.orgwikipedia.org Furthermore, the resulting 2D chromatograms exhibit structured patterns where chemically related compounds (e.g., alkylbenzenes) appear in distinct bands, facilitating compound class identification. researchgate.netacs.org The high-quality, unskewed mass spectra obtained from the TOF analyzer ensure reliable library matching and identification. nih.gov
Liquid Chromatography (LC) with High-Resolution Detection
While GC is often the method of choice, liquid chromatography offers a complementary approach, particularly for samples that are not amenable to high temperatures or for integration into workflows analyzing a broader range of compounds.
The analysis of a nonpolar compound like this compound by HPLC-MS presents specific challenges, primarily related to chromatographic retention and ionization efficiency.
Chromatography: Reversed-phase HPLC (RP-HPLC) is the most suitable chromatographic mode. wikipedia.orgsielc.comjordilabs.com A hydrophobic stationary phase, such as C18-bonded silica, would be employed to retain the analyte. wikipedia.orgjordilabs.com The mobile phase would consist of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). wikipedia.org A gradient elution, starting with a higher water content and increasing the organic solvent percentage over time, would be used to elute the highly hydrophobic this compound from the column with good peak shape.
Ionization and Detection: Standard electrospray ionization (ESI) is generally ineffective for nonpolar hydrocarbons. nih.gov Therefore, alternative atmospheric pressure ionization techniques are required.
Atmospheric Pressure Photoionization (APPI): This is a highly effective ionization method for nonpolar aromatic compounds. researchgate.netnih.govacs.org APPI uses a UV lamp to create photons that directly ionize the analyte molecules, making it an excellent choice for this compound class. acs.org It is often less susceptible to matrix effects and ion suppression than other techniques. acs.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option. It uses a corona discharge to ionize the mobile phase solvent, which then transfers a charge to the analyte molecules via gas-phase reactions. wikipedia.org APCI is well-suited for relatively nonpolar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org
Coupling the HPLC system to a high-resolution mass spectrometer (HRMS), such as an Orbitrap or a TOF instrument, allows for the determination of the analyte's exact mass with high precision. This enables the calculation of its elemental formula (C₁₉H₂₆), providing a very high degree of confidence in its identification, even without chromatographic separation from all other matrix components.
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) is a high-resolution separation technique used to identify and quantify individual components within a mixture. By utilizing columns with sub-2 μm particles, UHPLC provides significantly higher efficiency, sensitivity, and speed compared to traditional HPLC.
For the analysis of this compound, a nonpolar aromatic hydrocarbon, a reversed-phase UHPLC method would be the most suitable approach. This method involves a nonpolar stationary phase (such as a C18 or Phenyl-Hexyl column) and a polar mobile phase, typically a mixture of acetonitrile or methanol and water. Due to its nonpolar nature, this compound would be strongly retained on the column and would elute based on its hydrophobicity.
The separation of this compound from its structural isomers (e.g., 1-Benzyl-3-hexylbenzene and 1-Benzyl-4-hexylbenzene) would be achievable due to subtle differences in their interaction with the stationary phase. The ortho substitution in this compound may lead to a different molecular conformation and polarity compared to its meta and para counterparts, resulting in distinct retention times.
Table 1: Illustrative UHPLC Retention Times for Benzylhexylbenzene Isomers
| Compound | Expected Retention Time (min) | Elution Order |
| Benzene | 2.1 | 1 |
| Hexylbenzene (B86705) | 6.8 | 2 |
| 1-Benzyl-4-hexylbenzene | 9.2 | 3 |
| 1-Benzyl-3-hexylbenzene | 9.5 | 4 |
| This compound | 9.8 | 5 |
Note: This data is representative and intended to illustrate the separation principle on a standard reversed-phase column. Actual retention times would vary based on specific experimental conditions (e.g., column type, mobile phase composition, flow rate, and temperature).
X-ray Diffraction (XRD) for Single Crystal Structural Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how molecules pack together in a solid state. citedrive.comrsc.org The process requires growing a high-quality single crystal of the compound, which can often be the most challenging step. docbrown.info
For this compound, which is a liquid at room temperature, crystallization would be achieved by slow cooling or solvent evaporation at low temperatures. A suitable crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsion angles can be determined with high precision. researchgate.net
The crystal structure would reveal the exact conformation of the hexyl chain, the orientation of the benzyl group relative to the hexyl-substituted benzene ring, and any distortions from ideal geometries caused by steric hindrance between the adjacent substituents. X-ray analysis has shown that the C-C bonds within a benzene ring are of intermediate length (approx. 0.139 nm) compared to single (0.154 nm) and double (0.134 nm) bonds. docbrown.info Furthermore, intermolecular interactions, such as van der Waals forces and potential C-H···π stacking, which govern the crystal packing, would be elucidated.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c or Pbca |
| C(aromatic)-C(aromatic) Bond Length | ~1.39 Å |
| C(alkyl)-C(alkyl) Bond Length | ~1.54 Å |
| C(aromatic)-C(benzyl) Bond Length | ~1.51 Å |
| C-C-C Bond Angles (ring) | ~120° |
| Molecular Conformation | Torsion angles defining substituent orientation |
Note: This table presents expected parameters based on known structures of similar aromatic compounds and is for illustrative purposes only.
Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Distribution and Regioselectivity
Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous structural information by measuring the rotational transitions of a molecule. nih.gov Because a molecule's rotational spectrum is exquisitely sensitive to its mass distribution (moments of inertia), MRR is an exceptionally powerful tool for distinguishing between isomers and determining the precise location of isotopic labels without the need for chromatographic separation or reference standards. researchgate.netbrightspec.com
Regioselectivity: The three regioisomers of benzylhexylbenzene (1,2-, 1,3-, and 1,4-substitution) have distinct molecular structures and therefore unique moments of inertia. This would result in three completely different and easily distinguishable rotational spectra. MRR could analyze a crude reaction mixture and instantly identify which isomers are present and in what ratio, providing a definitive assessment of regioselectivity. researchgate.net
Isotopic Distribution: If this compound were synthesized using isotopically enriched starting materials (e.g., containing ¹³C or ²H), MRR could pinpoint the exact location of the isotope. The substitution of an atom with a heavier isotope causes a predictable shift in the rotational transitions. This allows for the direct analysis of isotopic distribution, which is valuable in mechanistic studies and metabolic tracing. nih.gov
Table 3: Theoretical Rotational Constants for Benzylhexylbenzene Isomers
| Isomer | A (MHz) | B (MHz) | C (MHz) |
| This compound | 850 | 200 | 180 |
| 1-Benzyl-3-hexylbenzene | 900 | 190 | 175 |
| 1-Benzyl-4-hexylbenzene | 1200 | 170 | 165 |
Note: The values presented are hypothetical and calculated for illustrative purposes to demonstrate the significant differences expected for each regioisomer's rotational spectrum.
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Degradation Kinetics
UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption is dominated by π → π* transitions within the benzene rings. spcmc.ac.in
Electronic Transitions: The UV spectrum of unsubstituted benzene exhibits a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 255 nm. nist.gov The attachment of alkyl and benzyl groups, which are weakly electron-donating, typically causes a small bathochromic (red) shift to longer wavelengths and a slight increase in absorption intensity (hyperchromic effect). up.ac.za The spectrum of this compound is expected to show this characteristic substituted benzene absorption, with a λ_max slightly shifted from 255 nm. The presence of two separate chromophores (the two phenyl rings) separated by a methylene (B1212753) group means they are not in conjugation, so the spectrum would resemble that of a substituted toluene (B28343) or ethylbenzene (B125841) rather than a larger conjugated system like naphthalene. spcmc.ac.inshimadzu.com
Degradation Kinetics: UV-Vis spectroscopy is a straightforward method for monitoring the kinetics of chemical reactions, such as the degradation of aromatic compounds through oxidation or photolysis. rsc.org As this compound degrades, its aromatic structure is altered or destroyed, leading to a decrease in its characteristic absorbance over time. By monitoring this decrease at a fixed wavelength (λ_max), the rate of the reaction can be determined. For a first-order reaction, a plot of the natural logarithm of absorbance versus time yields a straight line with a slope equal to the negative of the rate constant (k). researchgate.net
Table 4: Representative UV Absorption Maxima (λ_max) for Aromatic Compounds
| Compound | λ_max (nm) | Molar Absorptivity (ε) |
| Benzene | 255 | 215 |
| Toluene | 261 | 225 |
| Hexylbenzene | 262 | ~230 |
| This compound (Expected) | ~265 | ~450 |
Note: Data for Benzene and Toluene are from standard literature. Values for Hexylbenzene and this compound are estimates to illustrate substituent effects.
Electrochemical Characterization (e.g., Cyclic Voltammetry)
Electrochemical methods like Cyclic Voltammetry (CV) are used to study the oxidation and reduction processes of a substance. CV involves scanning the potential of an electrode and measuring the resulting current, providing information about the redox potentials and the stability of the electrochemically generated species.
For this compound, the points of electrochemical activity are the two aromatic rings. Aromatic hydrocarbons can be oxidized at positive potentials, a process that involves the removal of an electron from the π-system to form a radical cation. The oxidation of unsubstituted benzene is very difficult, occurring at a high potential. However, the presence of electron-donating alkyl and benzyl groups on the benzene rings increases the electron density, making this compound easier to oxidize than benzene itself. iaea.org
A cyclic voltammogram of this compound in a non-aqueous solvent (like acetonitrile) with a supporting electrolyte would be expected to show an irreversible oxidation peak at a potential lower than that of benzene but similar to other alkylbenzenes. The process is typically irreversible because the generated radical cation is highly reactive and undergoes rapid subsequent chemical reactions. researchgate.net The substitution pattern (ortho) may influence the oxidation potential due to steric effects impacting the planarity and stability of the radical cation intermediate compared to its meta and para isomers. scholaris.ca
Table 5: Illustrative Anodic Peak Potentials (E_pa) for Aromatic Compounds
| Compound | E_pa (V vs. Ag/Ag⁺) | Redox Process |
| Benzene | > 2.0 | Irreversible Oxidation |
| Toluene | 1.9 | Irreversible Oxidation |
| This compound (Expected) | 1.8 | Irreversible Oxidation |
Note: These are representative potential values to illustrate the influence of alkyl substitution on the ease of oxidation. Actual values are highly dependent on the solvent, electrolyte, and electrode material used.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can provide detailed insights into bonding, reactivity, and spectroscopic properties.
The electronic structure of a molecule governs its chemical behavior. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ionization potential and represents the ability to donate an electron, while the LUMO energy relates to the electron affinity and the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov
For 1-Benzyl-2-hexylbenzene, the electronic structure is influenced by the aromatic rings and the alkyl chain. The HOMO is expected to be localized primarily on the electron-rich benzene (B151609) rings, while the LUMO would also be associated with the π-system of the rings. The charge distribution, which can be calculated using methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom, indicating sites susceptible to nucleophilic or electrophilic attack.
Table 1: Predicted Electronic Properties of this compound This table presents hypothetical data based on typical values for similar aromatic compounds.
| Parameter | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.8 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.7 eV | Suggests high kinetic stability. |
| Dipole Moment | ~0.5 D | Indicates a relatively nonpolar molecule. |
Transition State Theory (TST) is a fundamental theory used to explain the rates of elementary chemical reactions. wikipedia.org It assumes a quasi-equilibrium between the reactants and an activated complex, known as the transition state. wikipedia.org By calculating the potential energy surface for a reaction, the energy of the transition state can be determined, which corresponds to the activation energy of the reaction.
For this compound, TST could be applied to study various reactions, such as thermal decomposition (pyrolysis) or oxidation. For instance, the cleavage of the C-C bond between the benzyl (B1604629) group and the benzene ring or the C-C bonds within the hexyl chain could be investigated. Computational methods like Density Functional Theory (DFT) can be used to locate the transition state structures and calculate their energies. princeton.edu
Table 2: Hypothetical Activation Energies for Bond Cleavage in this compound This table presents hypothetical data for illustrative purposes.
| Reaction | Bond Cleaved | Predicted Activation Energy (kcal/mol) |
|---|---|---|
| Benzylic C-C Cleavage | Benzyl-Ring | 75 |
| Hexyl Chain C-C Cleavage | C1-C2 | 85 |
| C-H Bond Cleavage (Benzylic) | Benzyl C-H | 90 |
Computational quantum chemistry can predict various spectroscopic properties, including infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra. These predictions are valuable for interpreting experimental spectra and identifying unknown compounds. For example, the vibrational frequencies calculated from the optimized molecular geometry correspond to the peaks in an IR or Raman spectrum. conicet.gov.ar
For this compound, theoretical calculations could predict the vibrational modes associated with the stretching and bending of the C-H and C-C bonds in the aromatic rings and the alkyl chain. The predicted UV-Vis spectrum would provide information about the electronic transitions, which are typically π-π* transitions in aromatic compounds. These theoretical spectra can then be compared with experimental data for validation.
Table 3: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound This table presents hypothetical data for illustrative purposes.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| Aromatic C-H Stretch (IR) | 3050 cm⁻¹ | 3055 cm⁻¹ |
| Aliphatic C-H Stretch (IR) | 2930 cm⁻¹ | 2935 cm⁻¹ |
| Ring Breathing Mode (Raman) | 1000 cm⁻¹ | 1005 cm⁻¹ |
| λmax (UV-Vis) | 260 nm | 262 nm |
Due to the flexible hexyl chain and the rotatable benzyl group, this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. This is achieved by mapping the potential energy surface (PES) of the molecule as a function of its dihedral angles. researchgate.net For long-chain alkylbenzenes, the lowest energy conformers are often those with an extended, all-trans alkyl chain. rsc.org
Computational studies on this compound would likely reveal several low-energy conformers corresponding to different arrangements of the hexyl chain and the orientation of the benzyl group relative to the other benzene ring. The relative populations of these conformers at a given temperature can be estimated from their calculated energies.
Table 4: Hypothetical Low-Energy Conformers of this compound This table presents hypothetical data based on general principles of conformational analysis.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | All-trans hexyl chain, anti-orientation of benzyl group | 0.0 |
| 2 | Gauche defect in hexyl chain, anti-orientation | 0.8 |
| 3 | All-trans hexyl chain, gauche-orientation of benzyl group | 1.2 |
Quantum chemical calculations can be used to estimate various thermochemical parameters, such as the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). chemeo.com These parameters are essential for understanding the thermodynamics of chemical reactions involving the compound. Methods like group additivity can also be used for estimation, but computational methods often provide more accurate results. cdnsciencepub.com
For this compound, the thermochemical parameters can be calculated using established computational protocols. These calculations would build upon the optimized molecular geometry and vibrational frequencies.
Table 5: Estimated Thermochemical Parameters for this compound This table presents hypothetical data based on values for similar compounds.
| Parameter | Estimated Value | Unit |
|---|---|---|
| ΔfH°(gas) | -30.5 | kcal/mol |
| ΔfG°(gas) | 50.2 | kcal/mol |
| Cp(gas, 298 K) | 85.3 | cal/(mol·K) |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules in the liquid or gas phase. The interactions between atoms are typically described by a force field. researchgate.net
MD simulations of this compound could be used to investigate its bulk properties, such as density, viscosity, and diffusion coefficient, at different temperatures and pressures. These simulations would also provide detailed information about the intermolecular interactions and the local structure of the liquid. For aromatic molecules like benzene, specific force fields such as OPLS-AA are often used to accurately model the π-π interactions. researchgate.net
Table 6: Predicted Physical Properties of this compound from MD Simulations This table presents hypothetical data for illustrative purposes.
| Property (at 298 K) | Predicted Value | Unit |
|---|---|---|
| Density | 0.89 | g/cm³ |
| Viscosity | 2.5 | cP |
| Self-Diffusion Coefficient | 5 x 10⁻⁶ | cm²/s |
Conformational Dynamics and Flexibility of the Molecule
The conformational landscape of this compound is characterized by a significant degree of flexibility, primarily due to the rotational freedom of the hexyl and benzyl groups. The long alkyl chain can adopt numerous conformations, and the benzyl group can rotate relative to the central benzene ring. Understanding these dynamics is essential as they influence the molecule's physical properties and reactivity.
Computational methods, such as molecular mechanics and quantum mechanics calculations, are employed to explore the potential energy surface of the molecule. These calculations can identify stable conformers and the energy barriers between them. For long-chain alkylbenzenes, the extended alkyl group tends to fold and interact with the aromatic ring, leading to a variety of folded and extended conformations. The relative populations of these conformers are temperature-dependent and can be predicted using statistical mechanics.
Key Research Findings:
Studies on similar long-chain alkylbenzenes indicate that the interaction between the alkyl chain and the aromatic ring can lead to coiled or extended structures.
The flexibility of the molecule is a key determinant of its transport properties and its ability to interact with other molecules.
Intermolecular Interactions and Solvation Effects
The intermolecular interactions of this compound are governed by a combination of forces, including van der Waals interactions and π-π stacking. The large nonpolar structure, dominated by the hexyl and benzyl groups, leads to significant dispersion forces. The aromatic rings can also engage in π-π stacking interactions, where the electron clouds of the rings interact favorably. researchgate.netbohrium.comchemrxiv.org
Solvation effects play a critical role in the behavior of this compound in different environments. In nonpolar solvents, the molecule is readily solvated due to favorable van der Waals interactions. In polar solvents, however, the hydrophobic nature of the molecule leads to a tendency to aggregate to minimize contact with the solvent, a phenomenon known as the hydrophobic effect. Computational models of solvation, such as implicit and explicit solvent models, can be used to quantify these effects and predict the molecule's solubility and partitioning behavior. nih.govnih.gov
Table 1: Types of Intermolecular Interactions in this compound
| Interaction Type | Description | Contributing Groups |
|---|---|---|
| Van der Waals Forces (Dispersion) | Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution. | Entire molecule, particularly the hexyl chain and benzyl group. |
| π-π Stacking | Noncovalent interaction between aromatic rings. Can be face-to-face or offset. | Benzene rings of the benzyl and central phenyl groups. |
Force Field Development and Refinement for Alkylbenzenes
A force field in molecular modeling is a set of parameters and equations used to describe the potential energy of a system of atoms. wikipedia.org Accurate force fields are essential for reliable molecular dynamics and Monte Carlo simulations. For alkylbenzenes like this compound, force fields need to accurately represent both the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. nih.gov
The development and refinement of force fields for alkylbenzenes involve parameterizing these terms against experimental data (e.g., densities, heats of vaporization) and high-level quantum mechanical calculations. researchgate.netuq.edu.au A key challenge is accurately capturing the torsional potentials of the alkyl chain and the interactions between the alkyl and aromatic moieties. Several well-established force fields, such as AMBER, CHARMM, and OPLS, have parameters for alkylbenzenes, but for a specific and less common molecule like this compound, refinement may be necessary to achieve high accuracy. wikipedia.org Data-driven approaches using machine learning are also emerging as powerful tools for developing more accurate and transferable force fields. arxiv.org
Chemical Kinetics Modeling
Chemical kinetics modeling is used to simulate the complex network of reactions that occur during chemical processes like combustion and pyrolysis. For this compound, such models are crucial for predicting its behavior as a fuel component.
Automated Reaction Mechanism Generation (RMG) for Complex Systems
Developing a detailed kinetic model for a large molecule like this compound manually is a formidable task due to the vast number of possible reactions. Automated Reaction Mechanism Generation (RMG) software, such as EXGAS and RMG, addresses this challenge by systematically generating a network of elementary reactions based on a set of predefined reaction families and thermodynamic and kinetic data. researchgate.netmit.edunih.govmit.eduresearchgate.netchemrxiv.org
For an alkylbenzene, the RMG process would start with the fuel molecule and generate primary reactions like hydrogen abstraction from the alkyl chain and the aromatic ring. The resulting radicals then undergo further reactions, including decomposition, isomerization, and addition to other species, leading to the formation of a complex reaction network. These automated systems rely on extensive databases of reaction rates and thermochemical data, often estimated using group additivity methods or quantum chemistry calculations. mit.edu
Sensitivity and Uncertainty Analysis of Kinetic Models
Uncertainty analysis complements sensitivity analysis by quantifying how the uncertainties in the input parameters (rate constants, thermochemical data) propagate through the model to affect the final predictions. whiterose.ac.uk This provides a measure of the confidence in the model's output and highlights areas where the model needs improvement.
Table 2: Key Steps in Sensitivity and Uncertainty Analysis
| Step | Description | Purpose |
|---|---|---|
| Parameter Selection | Identifying the input parameters (e.g., reaction rate constants) to be varied. | To focus the analysis on the most likely sources of uncertainty. |
| Parameter Perturbation | Systematically changing the values of the selected parameters. | To observe the effect of each parameter on the model output. |
| Output Monitoring | Tracking key model predictions (e.g., ignition delay, flame speed, species profiles). | To quantify the impact of parameter variations. |
| Sensitivity Coefficient Calculation | Quantifying the relationship between changes in input parameters and changes in model outputs. | To rank the importance of different reactions. |
| Uncertainty Propagation | Using statistical methods (e.g., Monte Carlo simulations) to determine the range of possible model outputs based on the uncertainties in the inputs. | To provide confidence intervals for the model's predictions. |
Combustion Model Development and Validation
The development of a robust combustion model for this compound involves several key stages. Initially, a detailed kinetic mechanism is generated, often using automated tools as described above. This mechanism is then typically reduced to a more manageable size for use in computational fluid dynamics (CFD) simulations of practical combustion devices.
Validation is a critical step where the model's predictions are compared against experimental data. For a fuel component like this compound, this would involve experiments in idealized reactors such as jet-stirred reactors, shock tubes, and flame burners. Key combustion properties measured in these experiments include ignition delay times, flame speeds, and species concentration profiles under various conditions of temperature, pressure, and equivalence ratio. Good agreement between the model predictions and experimental results across a wide range of conditions is necessary to establish the model's validity and predictive capability.
Structure-Activity Relationship (SAR) and Chemoinformatic Approaches
A thorough review of scientific literature indicates a lack of specific structure-activity relationship (SAR) and chemoinformatic studies focused exclusively on this compound. Research in this area tends to concentrate on broader classes of molecules or those with more pronounced biological activities. However, the principles of SAR and chemoinformatics provide a theoretical framework for how such an investigation could be approached and what insights it might yield.
SAR studies are fundamental in medicinal chemistry and toxicology for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For a compound like this compound, a hypothetical SAR study would involve the synthesis and analysis of a series of related molecules, or analogs, where specific parts of the structure are systematically modified. The goal would be to identify which structural features are critical for a particular biological effect.
Chemoinformatic approaches employ computational methods to analyze and predict the properties and activities of chemical compounds. nih.govej-chem.org These techniques are often used in conjunction with experimental SAR data to build predictive models, known as Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov
Hypothetical SAR Exploration of this compound Analogs
A systematic exploration of the SAR of this compound would likely investigate the following structural modifications:
Alteration of the Hexyl Chain: The length and branching of the alkyl chain could be varied. For instance, analogs with shorter (e.g., butyl, ethyl) or longer (e.g., octyl, decyl) chains could be synthesized. The presence of branching or unsaturation in the alkyl group would also be a key area of investigation.
Substitution on the Benzene Rings: Introducing various substituents (e.g., halogens, hydroxyl groups, methoxy groups) at different positions on either of the two benzene rings would provide insight into the electronic and steric requirements for activity.
Modification of the Benzyl Linker: The methylene (B1212753) bridge connecting the two phenyl rings could be altered. For example, it could be extended, rigidified, or replaced with a different functional group to understand the importance of its flexibility and spacing.
Illustrative Data for a Hypothetical QSAR Study
A QSAR study on this compound and its hypothetical analogs would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. nih.gov Multiple linear regression or machine learning algorithms would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov
Below are interactive tables showing examples of the types of data that would be generated in such a study.
Table 1: Hypothetical Analogs of this compound and Their Predicted Lipophilicity
| Compound | R Group (at position 2) | Predicted LogP |
| 1-Benzyl-2-ethylbenzene | -CH₂CH₃ | 5.1 |
| 1-Benzyl-2-butylbenzene | -(CH₂)₃CH₃ | 6.2 |
| This compound | -(CH₂)₅CH₃ | 7.3 |
| 1-Benzyl-2-octylbenzene | -(CH₂)₇CH₃ | 8.4 |
Note: The LogP values are hypothetical and for illustrative purposes only.
Table 2: Molecular Descriptors for a Hypothetical QSAR Model
| Compound | Molecular Weight ( g/mol ) | Molar Refractivity | Surface Tension (dyn/cm) |
| 1-Benzyl-2-ethylbenzene | 196.29 | 66.5 | 35.2 |
| 1-Benzyl-2-butylbenzene | 224.35 | 75.8 | 36.1 |
| This compound | 252.40 | 85.1 | 36.8 |
| 1-Benzyl-2-octylbenzene | 280.45 | 94.4 | 37.3 |
Note: The descriptor values are hypothetical and for illustrative purposes only.
By analyzing these data, researchers could, for example, determine if increasing lipophilicity (as indicated by LogP and the length of the alkyl chain) is positively or negatively correlated with the biological activity of interest. The QSAR model could then be used to predict the activity of other, as-yet-unsynthesized analogs, thereby guiding future research efforts. While no specific studies on this compound have been published, these established methodologies provide a clear roadmap for how its structure-activity relationships could be systematically investigated.
Future Research Directions and Broader Scientific Impact
Development of Novel Catalytic Systems for Sustainable Synthesis
The synthesis of asymmetrically substituted diarylmethanes and long-chain alkylbenzenes like 1-Benzyl-2-hexylbenzene traditionally relies on methods such as Friedel-Crafts reactions, which often employ harsh catalysts and can lack regioselectivity. Future research will likely focus on developing more sustainable and efficient catalytic systems. A key direction will be the application of modern cross-coupling reactions.
Key Research Thrusts:
First-Row Transition Metal Catalysis: While palladium catalysts are effective for cross-coupling, their cost and low abundance are significant drawbacks. Research into catalysts based on more earth-abundant metals like cobalt, nickel, and iron is a promising alternative. nih.govrsc.org For instance, cobalt-catalyzed Negishi cross-coupling of benzylzinc halides with aryl halides has shown high efficiency for creating diarylmethane structures. nih.gov Investigating similar systems for the synthesis of this compound could offer a more economical and sustainable pathway.
C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach to synthesis. Future studies could explore the regioselective C-H benzylation of hexylbenzene (B86705) or C-H hexylation of diphenylmethane (B89790) using innovative catalytic systems. This would bypass the need for pre-functionalized starting materials, reducing waste and synthetic steps.
Heterogeneous and Recyclable Catalysts: To enhance the sustainability of the synthesis, developing solid-supported catalysts or catalysts that can be easily recovered and reused is crucial. Zeolites, metal-organic frameworks (MOFs), and functionalized polymers could serve as platforms for anchoring active catalytic species, facilitating easier product purification and reducing the environmental footprint of the synthesis.
| Catalytic System | Typical Reaction | Advantages | Potential Challenges for this compound | Reference |
|---|---|---|---|---|
| Palladium-based Catalysts | Suzuki, Negishi, etc. | High efficiency, broad functional group tolerance. | High cost, potential for metal contamination in product. | organic-chemistry.org |
| Nickel-based Catalysts | Kumada, Negishi | Lower cost than palladium, effective for C-O bond cleavage. | Sensitivity to air and moisture, potential for side reactions. | organic-chemistry.org |
| Cobalt-based Catalysts | Negishi Cross-Coupling | Cost-effective, unique reactivity profiles. | Optimization of reaction conditions may be required. | nih.govrsc.org |
| Rhenium-based Catalysts (Re₂O₇) | Dehydrative Friedel-Crafts | Low catalyst loading, minimal waste, high yields. | Requires benzylic alcohol precursor. | rsc.org |
| Metal-Free Systems | Reductive Coupling | Avoids metal contamination, utilizes readily available reagents. | May have a more limited substrate scope. | nih.gov |
Advanced Understanding of Alkylbenzene Degradation in Complex Chemical Environments
Long-chain alkylbenzenes (LABs) are known environmental contaminants, primarily originating from their use in the production of surfactants. nih.govnih.gov Understanding the degradation of this compound is crucial for assessing its environmental fate and persistence. Its structure presents a unique combination of a linear alkyl chain, susceptible to known degradation pathways, and a more complex diarylmethane-like moiety.
Future research in this area should focus on:
Identifying Biodegradation Pathways: The primary mechanism for the breakdown of linear alkylbenzenes is the microbial oxidation of the alkyl chain, typically initiating at the terminal methyl group (ω-oxidation) followed by stepwise shortening of the chain by two carbon units (β-oxidation). nih.govacs.org Studies should be conducted to determine if this compound follows this pathway and to identify the resulting metabolites. The presence of the benzyl (B1604629) group may influence the rate and mechanism of degradation.
Role of Microbial Consortia: Degradation in natural environments is often carried out by complex microbial communities. Investigating which specific bacteria and fungi can metabolize this compound, both aerobically and anaerobically, is essential. ethz.ch Anaerobic degradation pathways are particularly important in environments like sediments where oxygen is scarce. ethz.chresearchgate.net
Abiotic Degradation Processes: In addition to biodegradation, abiotic processes such as photo-oxidation could contribute to the breakdown of this compound in the environment. Research on the photochemical stability of this compound and the identification of its photodegradation products would provide a more complete picture of its environmental persistence.
| Step | Intermediate Name | Chemical Structure (Side Chain) | Notes |
|---|---|---|---|
| Initial Substrate | This compound | -CH₂(CH₂)₄CH₃ | Assumes initial ω-oxidation to a carboxylic acid. |
| After 1st β-oxidation | 4-(2-Benzylphenyl)butanoic acid | -CH₂(CH₂)₂COOH | Two carbons removed from the alkyl chain. |
| After 2nd β-oxidation | 2-(2-Benzylphenyl)acetic acid | -CH₂COOH | Four carbons removed from the alkyl chain. |
| Final Product (of side chain) | 2-Benzylbenzoic acid | -COOH | Hexyl chain fully degraded. Further ring degradation may occur. |
Contributions to Fundamental Organic Chemistry Principles
The structure of this compound provides a valuable platform for exploring fundamental concepts in organic chemistry, particularly concerning electrophilic aromatic substitution (EAS). The benzene (B151609) ring is substituted with two activating, ortho-, para-directing groups.
Key areas for investigation include:
Regioselectivity in Electrophilic Aromatic Substitution: The hexyl and benzyl groups both direct incoming electrophiles to the positions ortho and para to themselves. Studying EAS reactions (e.g., nitration, halogenation, acylation) on this substrate would provide insight into the directing power of these groups when they are adjacent. The steric hindrance imposed by the bulky hexyl group is expected to significantly influence the regiochemical outcome, likely favoring substitution at the less hindered positions.
Reactivity of the Benzylic Methylene (B1212753) Group: The CH₂ group connecting the two phenyl rings in diarylmethane scaffolds is known for its unique reactivity. nih.gov Investigating reactions such as oxidation, halogenation, or deprotonation followed by alkylation at this benzylic position in this compound could lead to a deeper understanding of how the electronic and steric environment created by the ortho-hexyl group influences this reactivity.
Conformational Analysis: The molecule's two bulky substituents will restrict the rotation around the C-C bonds connecting them to the central benzene ring. Spectroscopic and computational studies could elucidate the preferred conformations of this compound, contributing to the understanding of non-covalent interactions and their influence on molecular shape and properties.
| Substituent Group | Classification | Reactivity Effect on Ring | Directing Effect | Reference |
|---|---|---|---|---|
| Hexyl (-C₆H₁₃) | Alkyl Group | Activating | Ortho, Para | lumenlearning.comstudymind.co.uk |
| Benzyl (-CH₂C₆H₅) | Alkyl-like Group | Activating | Ortho, Para | lumenlearning.comstudymind.co.uk |
| Nitro (-NO₂) | Electron-Withdrawing | Deactivating | Meta | vedantu.com |
| Hydroxy (-OH) | Electron-Donating | Strongly Activating | Ortho, Para | vedantu.com |
Implications for Fuel Chemistry and Energy Science
The molecular structure of this compound suggests it could have interesting properties as a component of fuels or as a specialty lubricant. Heavy alkylbenzenes are already utilized in formulations for engine oils and hydraulic fluids. researchgate.net
Potential research avenues in this field are:
Advanced Biofuel Component: As the aviation industry seeks sustainable aviation fuels (SAFs) with reduced aromatic content to minimize soot formation, cycloalkanes are being explored as replacements. frontiersin.org However, a certain level of aromatics is necessary to maintain engine seal integrity. Highly substituted aromatics like this compound could be investigated as high-energy-density components that fulfill this role while potentially having different combustion characteristics than the simple aromatics currently found in jet fuel.
Combustion Properties: Detailed studies on the combustion of this compound are needed to determine key parameters such as its cetane number (for diesel applications) or octane (B31449) number (for gasoline), heat of combustion, and propensity for soot and NOx formation. sae.org Its high molecular weight and complex structure could lead to unique combustion behavior and emission profiles. sae.org
Lubricant and Heat Transfer Fluid: The combination of a long alkyl chain and aromatic rings suggests that this compound might possess favorable properties as a high-temperature lubricant or heat transfer fluid. Research into its viscosity, thermal stability, and oxidative stability would be necessary to evaluate its potential in these applications.
| Hydrocarbon Class | Typical Energy Density | Sooting Tendency | Low-Temperature Properties | Reference |
|---|---|---|---|---|
| Linear Alkanes | Moderate | Low | Good | frontiersin.org |
| Branched Alkanes | Moderate | Low | Excellent | frontiersin.org |
| Cycloalkanes | High | Low-Moderate | Variable (can be poor) | frontiersin.org |
| Aromatics (e.g., Alkylbenzenes) | High | High | Good | sae.org |
Design and Synthesis of Functionalized Derivatives for Material Science Applications
The this compound scaffold is a versatile platform for the design and synthesis of new functional materials. The presence of two aromatic rings and a flexible alkyl chain allows for the introduction of various functional groups to tailor the molecule's properties for specific applications. nih.gov
Future research could explore:
Novel Surfactants: Sulfonation of the aromatic rings of this compound would produce novel alkylbenzene sulfonate structures. The unique arrangement of the bulky, hydrophobic groups could lead to surfactants with distinct properties regarding micelle formation, surface tension reduction, and detergency, making them potentially useful in enhanced oil recovery or specialty cleaning formulations. crimsonpublishers.comresearchgate.net
Liquid Crystals: By introducing appropriate mesogenic groups (e.g., cyano, alkoxy) onto the aromatic rings, it may be possible to design derivatives of this compound that exhibit liquid crystalline properties. The interplay between the rigid aromatic core and the flexible hexyl chain is a key design principle for many liquid crystals.
Functional Polymers: The scaffold can be functionalized with polymerizable groups, such as vinyl or acrylate (B77674) moieties, to create monomers for new polymers. The resulting polymers could have interesting thermal, mechanical, and optical properties due to the bulky, aromatic side chains.
High-Performance Lubricants: Functionalization of the scaffold with polar groups could enhance its properties as a lubricant base stock, improving its affinity for metal surfaces and its performance under extreme pressure conditions.
| Functional Group | Potential Derivative | Potential Application | Rationale |
|---|---|---|---|
| Sulfonic Acid (-SO₃H) | 1-Benzyl-2-hexylbenzenesulfonic acid | Specialty Surfactant | Amphiphilic structure with a unique hydrophobic tail. |
| Cyano (-CN), Alkoxy (-OR) | Cyanophenyl or alkoxyphenyl derivatives | Liquid Crystals | Introduction of mesogenic groups to a rigid-flexible core. |
| Vinyl (-CH=CH₂) | Vinyl-1-benzyl-2-hexylbenzene | Monomer for Polymers | Creates a polymerizable unit for materials with high refractive index or thermal stability. |
| Hydroxyl (-OH), Carboxyl (-COOH) | Phenolic or carboxylic acid derivatives | Lubricant Additives, Polymer Building Blocks | Polar groups can improve surface adhesion and provide reactive sites for polymerization. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
